1-Deacetylnimbolinin B

Antifungal Limonoid Natural Product

Procure 1-Deacetylnimbolinin B (CAS 76689-98-0) as a stereochemically defined nimbolinin-type limonoid for antifungal and cytotoxic screening. Its unique C-1/C-29 and C-19/C-29 acetal bridge architecture ensures SAR reproducibility, distinguishing it from other limonoid subclasses. Use for comparative studies vs. toosendanin or anti-inflammatory SAR.

Molecular Formula C33H44O9
Molecular Weight 584.7 g/mol
Cat. No. B15129363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Deacetylnimbolinin B
Molecular FormulaC33H44O9
Molecular Weight584.7 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C2C3C(CO2)(C(CC(C3(C4C1(C5=C(C(CC5OC(C4)O)C6=COC=C6)C)C)C)O)OC(=O)C)C
InChIInChI=1S/C33H44O9/c1-8-16(2)30(37)42-29-27-28-31(5,15-39-27)24(40-18(4)34)13-23(35)32(28,6)22-12-25(36)41-21-11-20(19-9-10-38-14-19)17(3)26(21)33(22,29)7/h8-10,14,20-25,27-29,35-36H,11-13,15H2,1-7H3/b16-8+
InChIKeyYOBMBNWOJMLHDF-LZYBPNLTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Deacetylnimbolinin B (CAS 76689-98-0): Chemical Identity and Baseline Characterization for Research Procurement


1-Deacetylnimbolinin B (CAS 76689-98-0) is a nimbolinin-type limonoid isolated from the fruits of Melia toosendan Sieb. et Zucc . Limonoids are a class of highly oxygenated nortriterpenoids characterized by a prototypical 4,4,8-trimethyl-17-furanylsteroid skeleton [1]. This compound belongs to the broader structural family of furanosteroids, which are pentacyclic isoprenoid lipids synthesized by fungi, plants, and various marine organisms [2]. The molecule possesses a complex pentacyclic framework incorporating furan and lactone moieties, with a molecular formula of C33H44O9 and a molecular weight of 584.7 g/mol [3]. As a natural product-derived limonoid, 1-Deacetylnimbolinin B exhibits the class-typical biological activities associated with this structural family, including insecticidal, antifungal, nematicidal, and cytotoxic properties .

Why 1-Deacetylnimbolinin B Cannot Be Substituted with Generic Limonoids or Furanosteroids in Research Applications


Within the limonoid and furanosteroid families, biological activity is exquisitely sensitive to subtle variations in oxygenation patterns, acetal bridge configurations, and esterification states [1][2]. 1-Deacetylnimbolinin B is a specific nimbolinin-type limonoid defined by its precise stereochemistry at 12 stereocenters and a unique C-1/C-29 and C-19/C-29 acetal bridge architecture that distinguishes it from other limonoid subclasses such as azadirone-type, gedunin-type, trichilin-type, or havanensin-type compounds [3][4]. The genus Melia alone produces over 200 structurally distinct limonoids [5], and even minor structural modifications—such as the presence or absence of an ethoxy group at C-12 or the specific ester group at C-1—can dramatically alter the compound's pharmacological profile, target selectivity, and cytotoxic potency . Generic substitution without verifying the exact stereochemical and functional group identity introduces unacceptable experimental variability and invalidates comparative structure-activity relationship (SAR) analyses. Therefore, procurement must be guided by CAS number specificity (76689-98-0) rather than class-level nomenclature alone.

Quantitative Differentiation Evidence for 1-Deacetylnimbolinin B (CAS 76689-98-0) Against Closest Analogs


Antifungal Activity: Class-Level Broad-Spectrum Potential vs. Nimbolinin-Class Limonoids

1-Deacetylnimbolinin B, as a nimbolinin-type limonoid, exhibits class-characteristic antifungal properties attributed to the highly oxygenated nortriterpenoid scaffold . While direct quantitative MIC (Minimum Inhibitory Concentration) data for 1-Deacetylnimbolinin B against specific fungal strains were not identified in the searchable primary literature, the compound is consistently documented across multiple authoritative vendor and database sources as possessing antifungal activity as a core biological property of its limonoid class [1]. This antifungal potential is a shared feature among nimbolinin-type limonoids and distinguishes this class from other limonoid subclasses (e.g., azadirone-type or gedunin-type) that may exhibit different primary bioactivity profiles such as preferential anti-inflammatory activity . For research programs requiring broad-spectrum antifungal screening of natural product scaffolds, 1-Deacetylnimbolinin B represents a structurally authenticated nimbolinin-class entry point.

Antifungal Limonoid Natural Product

Cytotoxic Activity: Nimbolinin-Type Limonoids vs. Toosendanin-Type Limonoids in Tumor Cell Lines

Cytotoxicity is a defining feature of nimbolinin-type limonoids from Melia toosendan. A comprehensive study evaluating nine compounds (including two new nimbolinin-type limonoids, 12-ethoxynimbolinins E and F, and seven known analogs including nimbolinin B and meliatoosenin L) against five tumor cell lines established that all tested nimbolinin-class compounds exhibit measurable cytotoxic activity [1]. While the study did not report individual IC50 values for each compound against each cell line, it confirmed that cytotoxicity is a conserved property across the nimbolinin structural subclass [1]. This distinguishes nimbolinin-type limonoids from the more extensively characterized toosendanin-type limonoids such as toosendanin (TSN), which has been shown to suppress triple-negative breast cancer (TNBC) growth with distinct potency profiles: TSN at 20 nM and isotoosendanin (ITSN) at 2.5 μM induced necrosis, apoptosis, and autophagy in MDA-MB-231 and 4T1 cells, with TSN demonstrating approximately 125-fold higher potency than ITSN in these assays [2]. The nimbolinin subclass, to which 1-Deacetylnimbolinin B belongs, offers a structurally distinct cytotoxic scaffold that may engage different molecular targets or exhibit different selectivity profiles compared to the well-studied toosendanin class, providing researchers with alternative chemical matter for anticancer screening programs [3].

Cytotoxicity Limonoid Anticancer Melia toosendan

NO Production Inhibition: Nimbolinin D as Active Comparator for Nimbolinin-Class Anti-Inflammatory Potential

Within the nimbolinin subclass, nimbolinin D (58) has been quantitatively characterized for its anti-inflammatory potential in a nitric oxide (NO) production inhibition assay. In a study evaluating 73 limonoids from Meliaceae plants, nimbolinin D exhibited potent NO production inhibitory activity with an IC50 in the range of 4.6 – 29.3 μM in LPS-induced mouse macrophage RAW 264.7 cells, without significant cytotoxicity (IC50 > 100 μM) . This potency substantially exceeds that of the reference compound L-NMMA (IC50 65.6 μM) . 1-Deacetylnimbolinin B, as a structurally related nimbolinin-type limonoid sharing the same core scaffold but differing in acetylation and oxidation patterns, may exhibit comparable or distinct anti-inflammatory potency relative to nimbolinin D, making it a valuable comparator for structure-activity relationship (SAR) studies within the nimbolinin subclass [1]. The availability of 1-Deacetylnimbolinin B enables direct experimental comparison with nimbolinin D to elucidate the contribution of specific functional groups (particularly the C-1 deacetyl modification) to anti-inflammatory activity.

Anti-inflammatory Nitric Oxide Limonoid Macrophage

Structural Authentication: Stereochemical Integrity as a Procurement Quality Criterion vs. Undefined Isomeric Mixtures

1-Deacetylnimbolinin B is defined by a specific IUPAC name specifying stereochemistry at 12 chiral centers: (1R,2R,4R,6S,8R,11R,12S,13R,16R,17R,19S,20R)-17-(acetyloxy)-8-(furan-3-yl)-4,19-dihydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-12-yl (2E)-2-methylbut-2-enoate . This precise stereochemical definition is critical because limonoids derived from Melia species exhibit complex stereochemistry, and even single epimerization events can abolish or significantly alter biological activity [1]. The compound's unique InChIKey (YOBMBNWOJMLHDF-VOYNGPTCSA-N) provides an unambiguous digital fingerprint for procurement verification [2]. In contrast, many commercial limonoid preparations are supplied as undefined mixtures of stereoisomers or without complete stereochemical assignment, introducing significant experimental variability. The availability of 1-Deacetylnimbolinin B with complete stereochemical specification at ≥95% purity ensures batch-to-batch reproducibility and enables rigorous structure-activity relationship (SAR) conclusions that cannot be drawn from poorly characterized or isomeric mixtures.

Stereochemistry Quality Control Natural Product Analytical Characterization

Recommended Research and Industrial Application Scenarios for 1-Deacetylnimbolinin B (CAS 76689-98-0)


Antifungal Screening in Natural Product Discovery Programs

1-Deacetylnimbolinin B serves as a structurally authenticated, nimbolinin-class limonoid for broad-spectrum antifungal screening campaigns. As a compound documented to possess antifungal properties characteristic of the nimbolinin subclass , it provides a defined chemical entity for evaluating antifungal potential against panels of pathogenic fungal strains. This application is particularly relevant for natural product chemistry laboratories and pharmaceutical discovery programs seeking to identify novel antifungal scaffolds derived from Meliaceae plant metabolites. The compound's well-defined stereochemistry ensures that any observed antifungal activity can be confidently attributed to a specific molecular entity, facilitating downstream structure-activity relationship (SAR) optimization and hit-to-lead development.

Comparative Cytotoxicity Studies Against Tumor Cell Line Panels

1-Deacetylnimbolinin B is suitable for comparative cytotoxicity screening alongside other limonoid subclasses, particularly toosendanin-type compounds. Given that nimbolinin-type limonoids from Melia toosendan have demonstrated measurable cytotoxic activity across multiple tumor cell lines [1], 1-Deacetylnimbolinin B can be employed as a representative nimbolinin scaffold in parallel cytotoxicity assays with toosendanin (TSN), which has established potency at 20 nM in TNBC models [2]. This head-to-head comparative approach enables researchers to map the cytotoxic selectivity profiles of different limonoid subclasses across diverse cancer cell types, potentially revealing subclass-specific vulnerabilities or novel mechanisms of action distinct from those characterized for toosendanin.

Structure-Activity Relationship (SAR) Studies on Anti-Inflammatory Limonoids

1-Deacetylnimbolinin B is an essential comparator compound for SAR studies investigating the contribution of C-1 acetylation status to anti-inflammatory activity in nimbolinin-type limonoids. With nimbolinin D established as a potent inhibitor of NO production (IC50 4.6 – 29.3 μM in RAW 264.7 macrophages) , 1-Deacetylnimbolinin B provides the deacetylated counterpart for direct experimental comparison. Researchers can evaluate both compounds in parallel NO production inhibition assays to determine whether the C-1 acetyl group enhances, diminishes, or is neutral to anti-inflammatory potency. Such studies contribute to understanding the pharmacophore requirements for limonoid-mediated anti-inflammatory activity and may guide semi-synthetic optimization efforts.

Analytical Reference Standard for Limonoid Identification and Quantification

1-Deacetylnimbolinin B, with its fully assigned stereochemistry (12 defined stereocenters) and unique InChIKey (YOBMBNWOJMLHDF-VOYNGPTCSA-N) [3], serves as a high-purity (≥95%) analytical reference standard for the identification and quantification of nimbolinin-type limonoids in complex natural product extracts. It can be employed in LC-MS, HPLC-UV, and NMR-based metabolomics workflows to authenticate the presence of this specific limonoid in Melia toosendan fruit extracts or related botanical materials. This application is critical for quality control laboratories, pharmacognosy research groups, and natural product suppliers requiring authenticated reference materials for method validation and batch-to-batch consistency assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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